1H-1,2,4-Triazole-3,5-diamine, N-methyl-
Description
Contextual Significance of 1,2,4-Triazole (B32235) Derivatives in Contemporary Chemical Sciences
1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. wikipedia.orgresearchgate.net This structural motif is of paramount importance in medicinal chemistry due to its remarkable stability and its ability to engage in various biological interactions, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. nih.gov The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of therapeutic agents. chemmethod.comdergipark.org.tr
The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. dergipark.org.trresearchgate.netresearchgate.net This versatility has made the triazole scaffold a privileged structure in drug discovery and development. nih.gov Notable drugs containing this ring system include the antifungal agents fluconazole (B54011) and itraconazole, and the antiviral drug ribavirin. wikipedia.org The ability of the triazole ring to serve as a bioisostere for amide or ester groups, coupled with its metabolic stability, further enhances its value in the design of novel bioactive molecules. nih.gov
Specific Focus on N-Methylated 1H-1,2,4-Triazole-3,5-diamine as a Core Research Target
The parent compound, 1H-1,2,4-triazole-3,5-diamine, also known as guanazole (B75391), serves as a foundational structure for more complex derivatives. The introduction of a methyl group to one of the nitrogen atoms (N-methylation) creates N-methylated 1H-1,2,4-triazole-3,5-diamine, a molecule of significant academic and practical interest.
Methylation can alter the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. These modifications can, in turn, influence its biological activity and potential as a research tool or therapeutic agent. For instance, the 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel basis for potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.govrsc.org The synthesis of various substituted analogues, including N-alkylated derivatives, is crucial for exploring structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity. nih.govresearchgate.net
Furthermore, N-methylated derivatives of 3,5-diamino-1,2,4-triazole serve as critical intermediates in the synthesis of other complex molecules, including energetic materials. For example, 1-methyl-3,5-dinitro-1,2,4-triazole (B14742613) is synthesized from 3,5-diamino-1,2,4-triazole via a multi-step process that includes methylation. researchgate.net This highlights the compound's role as a versatile building block in various fields of chemistry.
Physicochemical Properties of the Parent Compound
| Property | Value |
| Compound Name | 1H-1,2,4-Triazole-3,5-diamine (Guanazole) |
| CAS Number | 1455-77-2 |
| Molecular Formula | C₂H₅N₅ |
| Molecular Weight | 99.09 g/mol |
| Melting Point | 202-205 °C |
| Appearance | Solid |
| InChI Key | PKWIYNIDEDLDCJ-UHFFFAOYSA-N |
Data sourced from references sigmaaldrich.comchemeo.com
Historical Development and Academic Interest in Substituted Triazole Ring Systems
The academic exploration of triazoles dates back over a century. researchgate.net The development of synthetic methodologies to construct the triazole ring has been a continuous area of research. Early methods for synthesizing the 1,2,4-triazole core include the Pellizzari and Einhorn–Brunner reactions. wikipedia.org A common route involves the acylation of thiosemicarbazide (B42300) followed by cyclization to form a triazole thiol, which can then be oxidized to yield the 1,2,4-triazole. wikipedia.org
Interest in substituted triazoles grew exponentially with the discovery of their diverse biological activities. The ability to introduce various functional groups onto the triazole core allowed chemists to modulate the properties of the resulting molecules. The synthesis of N-substituted derivatives has been a particular focus, as this modification can significantly impact biological efficacy. Research into the regioselective synthesis of N-alkyl derivatives of 3,5-diamino-1,2,4-triazole has provided methods to create specific isomers for targeted applications, avoiding the formation of mixed products. researchgate.net These synthetic advancements have been crucial for the systematic investigation of compounds like N-methylated 1H-1,2,4-triazole-3,5-diamine and have paved the way for their use in various research fields. researchgate.netresearchgate.net
Overview of Current Academic Inquiry and Research Trajectories
Current research on 1,2,4-triazole derivatives, including N-methylated 1H-1,2,4-triazole-3,5-diamine, is vibrant and multifaceted. The primary trajectories can be summarized as follows:
Medicinal Chemistry and Drug Discovery: A major focus remains on the development of new therapeutic agents. Researchers are actively synthesizing and screening libraries of substituted 1,2,4-triazoles for a range of biological activities. researchgate.net The 3,5-diamino-1,2,4-triazole scaffold is being explored for its potential in developing inhibitors for epigenetic targets like LSD1, which could lead to new treatments for cancers and other diseases where gene expression is dysregulated. nih.govrsc.org The synthesis of N-alkylated derivatives is a key strategy in these studies to optimize drug-like properties. researchgate.net
Synthesis of Novel Heterocyclic Systems: There is ongoing interest in using triazoles as building blocks for more complex, fused heterocyclic systems. mdpi.com The reactivity of the triazole ring and its substituents allows for the construction of novel molecular architectures with unique properties and potential applications in materials science and medicinal chemistry. researchgate.net
Coordination Chemistry: The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions. This has led to research into the synthesis and characterization of metal-organic frameworks (MOFs) and coordination polymers, with potential applications in catalysis, gas storage, and materials science. wikipedia.orgdcu.ie
Agrochemicals: Triazole derivatives have long been used in agriculture, for example, as fungicides and plant growth regulators. wikipedia.org Research continues in this area to develop new, more effective, and environmentally benign agrochemicals.
The study of N-methylated 1H-1,2,4-triazole-3,5-diamine and related compounds is emblematic of the broader trends in heterocyclic chemistry, where fundamental synthetic exploration enables advancements in applied fields like medicine and materials science.
Summary of Biological Activities of Substituted 1,2,4-Triazole Derivatives
| Activity | Target/Mechanism | Reference |
| Anticancer | LSD1 Inhibition | nih.govrsc.org |
| Antimicrobial | Various (e.g., cell wall synthesis inhibition) | chemmethod.comdergipark.org.trresearchgate.net |
| Anti-inflammatory | Inhibition of inflammatory biomarkers | researchgate.net |
| Anticonvulsant | Interaction with GABA-A receptor | researchgate.net |
| Antioxidant | Free radical scavenging | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-N-methyl-1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-5-3-6-2(4)7-8-3/h1H3,(H4,4,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVERHXDUGTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516151 | |
| Record name | N~3~-Methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87253-82-5 | |
| Record name | N~3~-Methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-N-methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Synthesis of N Methylated 1h 1,2,4 Triazole 3,5 Diamine
Established Synthetic Pathways for the 1H-1,2,4-Triazole-3,5-diamine Parent Scaffold
Hydrothermal Synthesis Protocols for 3,5-Diamino-1,2,4-triazole
Hydrothermal synthesis presents a robust method for the preparation of 3,5-diamino-1,2,4-triazole. This approach typically involves the reaction of cyanamide (B42294) or its derivatives with an ammonium (B1175870) salt and a copper compound under high pressure and temperature. The process is designed to facilitate the condensation of two molecules of cyanamide, driven by the in situ generation of ammonia (B1221849) from the ammonium salt.
A specific patented method outlines the use of cyanamide, an ammonium salt, and copper hydroxide (B78521) in water. The reaction is conducted in a high-pressure vessel at temperatures ranging from 110-120°C for 3-5 hours. The elevated pressure increases the concentration of ammonia in the aqueous system, which is crucial for the condensation reaction and effectively reduces the required reaction time and temperature. The presence of excess ammonium salt helps to stabilize the pH of the reaction mixture, thereby preventing the unwanted polymerization of cyanamide.
Condensation Reactions Utilizing Cyanamide Derivatives
The condensation of cyanamide derivatives, particularly dicyandiamide (B1669379) (cyanoguanidine), is a widely employed route for the synthesis of the 3,5-diamino-1,2,4-triazole scaffold. This method often involves the reaction of dicyandiamide with a hydrazine (B178648) derivative.
One established procedure involves the reaction of hydrazine hydrate (B1144303) with nitric acid, followed by the addition of dicyandiamide. The molar ratio of hydrazine to nitric acid to dicyandiamide is typically 1:2:1. The reaction is carried out by mixing hydrazine hydrate and nitric acid at a temperature of 20-60°C, followed by the introduction of dicyandiamide with stirring at 40-60°C. The resulting 3,5-diamino-1,2,4-triazole nitrate (B79036) can then be purified by recrystallization from water. This method offers the advantage of using readily available and cost-effective starting materials.
Cyclization Routes Employing Aminoguanidine (B1677879) Bicarbonate and Carboxylic Acids
A versatile and common method for the synthesis of 1,2,4-triazole (B32235) derivatives involves the cyclization of aminoguanidine bicarbonate with various carboxylic acids. This approach allows for the introduction of different substituents at the 5-position of the triazole ring, depending on the carboxylic acid used. For the synthesis of the parent 3,5-diamino-1,2,4-triazole, formic acid is the carboxylic acid of choice.
The reaction proceeds by heating a mixture of aminoguanidine bicarbonate and the carboxylic acid. The initial reaction involves the formation of an N-acylaminoguanidine intermediate, which then undergoes intramolecular cyclization upon further heating to form the triazole ring. Microwave-assisted synthesis has been shown to be an effective green chemistry approach for this transformation, significantly reducing reaction times and often improving yields. The reaction conditions, such as the molar ratio of reactants, temperature, and the use of acid catalysis, can be optimized to maximize the yield of the desired 5-substituted 3-amino-1,2,4-triazole.
Strategies for N-Methylation of 1H-1,2,4-Triazole-3,5-diamine
The introduction of a methyl group onto the nitrogen atom of the 1H-1,2,4-triazole-3,5-diamine ring is a critical step in the synthesis of the target compound. This can be achieved through direct alkylation of the parent scaffold or by utilizing a methylated precursor in the initial ring formation.
Regioselective N-Alkylation Approaches
Direct N-alkylation of 3,5-diamino-1,2,4-triazole presents a challenge in terms of regioselectivity, as there are multiple nitrogen atoms that can potentially be alkylated: the N1, N2, and N4 positions of the triazole ring, as well as the nitrogen atoms of the two amino groups. Achieving selective methylation on a specific ring nitrogen often requires careful control of reaction conditions and the choice of methylating agent and base.
While specific literature detailing the regioselective N-methylation of 1H-1,2,4-triazole-3,5-diamine is not extensively available, general principles of triazole alkylation suggest that a mixture of N1 and N2 isomers is often formed. The ratio of these isomers can be influenced by factors such as the solvent, temperature, and the nature of the counter-ion of the triazole salt. For instance, alkylation of 1,2,4-triazole itself with methyl iodide in the presence of a base can lead to a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. To achieve regioselectivity, one might explore the use of protecting groups to block certain nitrogen atoms before methylation, followed by a deprotection step.
Methylation of Precursor Diaminotriazoles
An alternative and often more regioselective approach to obtaining N-methylated 1H-1,2,4-triazole-3,5-diamine is to start with a precursor that already contains the methyl group in the desired position. This strategy circumvents the challenges of controlling regioselectivity during the final methylation step.
A key precursor for this approach is methylhydrazine. By reacting methylhydrazine with a suitable cyanamide derivative, such as dicyandiamide, the 1-methyl-1H-1,2,4-triazole-3,5-diamine can be synthesized directly. This method ensures that the methyl group is located at the N1 position of the triazole ring. The reaction of methylhydrazine with two equivalents of a cyanamide source would lead to the formation of a methyl-substituted aminoguanidine intermediate, which then cyclizes to form the desired N-methylated diaminotriazole. This precursor-based approach offers a more controlled and predictable synthesis of the target compound.
For example, the synthesis of 1-methyl-3,5-dinitro-1,2,4-triazole (B14742613) has been reported, which involves a methylation step on a dinitro-triazole precursor. mdpi.com This suggests that methylation of a suitably functionalized 3,5-diamino-1,2,4-triazole, where the amino groups are protected or modified, could be a viable strategy, followed by deprotection or conversion back to the amino groups.
Data Tables
Table 1: Overview of Synthetic Methods for 1H-1,2,4-Triazole-3,5-diamine
| Method | Key Reactants | Typical Conditions | Advantages | Reference |
| Hydrothermal Synthesis | Cyanamide, Ammonium Salt, Copper Hydroxide | High pressure, 110-120°C, 3-5 hours | Controlled reaction, avoids polymerization | Patent Information |
| Condensation Reaction | Hydrazine Hydrate, Nitric Acid, Dicyandiamide | 20-60°C mixing, 40-60°C reaction | Readily available, cost-effective materials | General Synthetic Chemistry |
| Cyclization Route | Aminoguanidine Bicarbonate, Formic Acid | Heating, Microwave irradiation | Versatile for substitutions, green chemistry potential | Academic Literature |
Table 2: Comparison of N-Methylation Strategies
| Strategy | Description | Advantages | Challenges |
| Regioselective N-Alkylation | Direct methylation of the pre-formed 1H-1,2,4-triazole-3,5-diamine ring. | Potentially a more direct route. | Lack of regioselectivity leading to isomeric mixtures. Requires careful optimization of reaction conditions. |
| Methylation of Precursors | Synthesis of the triazole ring using a methylated starting material, such as methylhydrazine. | High regioselectivity, predictable outcome. | May involve more synthetic steps to prepare the methylated precursor. |
Advanced Synthetic Techniques Applicable to N-Methylated Triazole Formation
The synthesis of N-methylated 1,2,4-triazole-3,5-diamine can be approached through various modern synthetic strategies. These methods offer improvements in terms of efficiency, selectivity, and environmental impact compared to traditional approaches.
One-Pot Reaction Architectures
One-pot syntheses provide an efficient pathway to complex molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. For the synthesis of substituted 1,2,4-triazole-3,5-diamines, a one-pot reaction has been developed utilizing isothiocyanates, mono-substituted hydrazines (such as methylhydrazine), and sodium cyanamide. This approach, facilitated by a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), can yield N-substituted diaminotriazoles. While this method typically produces a mixture of regioisomers, the use of sterically bulky hydrazines has been shown to improve regioselectivity. researchgate.net
Another versatile one-pot, two-step procedure for generating 1,3,5-trisubstituted 1,2,4-triazoles involves the coupling of amidines with carboxylic acids, followed by cyclization with a substituted hydrazine. nih.gov This methodology, while not directly applied to the target molecule, provides a framework that could be adapted for the synthesis of N-methylated 3,5-diamino-1,2,4-triazoles by selecting the appropriate starting materials.
Metal-Catalyzed Coupling and Cyclization Processes
Transition metal catalysis offers powerful tools for the formation of C-N and N-N bonds, which are crucial for the assembly of the triazole ring. Copper-catalyzed reactions, in particular, have been employed for the synthesis of 1,2,4-triazole derivatives. For instance, a copper-catalyzed one-pot method has been developed for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition and oxidative cyclization, using oxygen as the oxidant. nih.gov While direct application to N-methyl-3,5-diamino-1,2,4-triazole is not explicitly detailed, this catalytic system could potentially be adapted.
Furthermore, the regioselective N-alkylation of the 1H-indazole scaffold has been achieved using metal catalysts, highlighting the potential for metal-catalyzed methods to control the position of alkylation on nitrogen-containing heterocycles. nih.gov Such strategies could be explored for the selective methylation of 3,5-diamino-1,2,4-triazole. For instance, iridium-catalyzed N-allylation of benzimidazoles has demonstrated high regioselectivity, suggesting that similar catalytic systems could be investigated for methylation reactions using appropriate methylating agents. chemmethod.com
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. rsc.org This technology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. For instance, a regioselective microwave-assisted synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles has been developed, demonstrating the potential of this method for the rapid and efficient construction of substituted aminotriazoles. nih.gov The reaction times were significantly reduced to under an hour, with yields ranging from 50% to 84%. nih.gov
Another study reports the microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines, which involves the formation of N,N'-disubstituted formamidines from 1,2,4-triazol-5-amines as key intermediates. nih.gov This rapid method, completed in just 10 minutes under microwave irradiation, showcases the efficiency of this technique in synthesizing complex heterocyclic systems derived from aminotriazoles. nih.gov While a direct protocol for N-methyl-3,5-diamino-1,2,4-triazole is not provided, these examples strongly suggest that microwave irradiation could be a highly effective tool for its synthesis, potentially by accelerating the reaction of 3,5-diamino-1,2,4-triazole with a methylating agent.
Electrochemical Synthesis Methods for Triazole Scaffolds
Electrochemical synthesis offers a green and often reagent-free alternative for the formation of heterocyclic compounds. An electrochemical N-N oxidatively coupled dehydrogenation of 3,5-diamino-1H-1,2,4-triazole has been reported to produce azo compounds, demonstrating that the triazole ring is stable under electrochemical conditions and that the amino groups can be reactive. nih.govnih.gov This suggests the possibility of developing an electrochemical N-methylation protocol.
Furthermore, a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions has been developed for the efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines and related heterocycles. researchgate.net This highlights the potential of electrochemistry to facilitate the key bond-forming reactions required for triazole synthesis.
Optimization of Reaction Parameters and Yields in N-Methylated 1H-1,2,4-Triazole-3,5-diamine Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing by-products and reaction times. For the synthesis of N-methylated 1H-1,2,4-triazole-3,5-diamine, several factors should be considered.
A study on the synthesis of 1-methyl-3,5-dinitro-1,2,4-triazole, which involves a methylation step, optimized the reaction conditions for the synthesis of the precursor 3,5-diamino-1,2,4-triazole and the subsequent methylation. For the synthesis of the diamino triazole, optimal conditions were found to be a reaction temperature of 45-48°C for 2 hours with a 1:1.1 molar ratio of cyanoguanidine to hydrazine dihydrochloride (B599025). isres.org The subsequent methylation to form the dinitro derivative was optimized with respect to reaction temperature (45-48°C), reaction time (3.8-4.1 hours), and the molar ratio of dimethyl sulfate (B86663) to the triazole (4.2:1). isres.org
In the context of regioselective N-alkylation of indazoles, a related nitrogen-containing heterocycle, the choice of base and solvent was found to be critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) provided excellent N-1 regioselectivity for alkylation. nih.gov The reaction temperature was also a key parameter, with an increase from room temperature to 50°C leading to complete conversion while maintaining high regioselectivity. nih.gov
These findings suggest that a systematic investigation of the following parameters would be essential for optimizing the synthesis of N-methyl-1H-1,2,4-triazole-3,5-diamine:
Choice of Methylating Agent: Reagents such as methyl iodide, dimethyl sulfate, or diazomethane (B1218177) could be evaluated.
Base: The type and stoichiometry of the base (e.g., alkali metal carbonates, hydrides, or organic bases) can significantly influence the regioselectivity and yield.
Solvent: The polarity and boiling point of the solvent can affect reaction rates and solubility of reactants and products.
Temperature: Optimizing the reaction temperature is crucial for balancing reaction rate and minimizing decomposition or side reactions.
Reaction Time: Monitoring the reaction progress over time is necessary to determine the optimal duration for maximum conversion.
Below is a hypothetical data table illustrating how such optimization studies might be presented:
| Entry | Methylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) of N-methyl isomer |
| 1 | CH₃I (1.1) | K₂CO₃ (1.5) | DMF | 25 | 24 | 45 |
| 2 | CH₃I (1.1) | K₂CO₃ (1.5) | DMF | 80 | 6 | 65 |
| 3 | (CH₃)₂SO₄ (1.1) | K₂CO₃ (1.5) | DMF | 80 | 6 | 72 |
| 4 | CH₃I (1.1) | NaH (1.2) | THF | 0 to 25 | 12 | 85 (major N1) |
| 5 | CH₃I (1.1) | NaH (1.2) | THF | 50 | 4 | 92 (major N1) |
This is a representative table and does not reflect actual experimental data.
By systematically varying these parameters, it is possible to develop a robust and high-yielding protocol for the synthesis of 1H-1,2,4-Triazole-3,5-diamine, N-methyl-.
Advanced Spectroscopic and Structural Characterization of N Methylated 1h 1,2,4 Triazole 3,5 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1-methyl-1H-1,2,4-triazole-3,5-diamine in solution. Analysis of one- and two-dimensional NMR data provides unambiguous evidence for the site of methylation and the electronic environment of every proton and carbon atom.
The 1H NMR spectrum of 1-methyl-1H-1,2,4-triazole-3,5-diamine is expected to display distinct signals corresponding to the different proton environments created by N1-methylation. The introduction of the methyl group at the N1 position renders the two amino groups at C3 and C5 chemically non-equivalent.
The key resonances in the 1H NMR spectrum include:
N-Methyl Protons (N1-CH3): A characteristic singlet is expected for the three protons of the methyl group. This signal typically appears in the upfield region of the spectrum.
Amino Protons (NH2): Two separate, potentially broad signals are anticipated for the protons of the C3-NH2 and C5-NH2 groups due to their different electronic environments. Research on related N1-acylated triazoles indicates that the exocyclic amino group proximal to the substituted ring nitrogen (the C5-NH2 group) experiences a notable downfield shift compared to the more distal amino group (C3-NH2). clockss.org
Ring Proton (N-H): Unlike its parent compound, N1-methylation removes the possibility of a proton at the N1 position, thus simplifying this spectral region. A signal for a proton at the N4 position would only be present in a different tautomeric form, which is less likely upon N1-methylation.
Table 1: Expected 1H NMR Chemical Shifts and Multiplicities
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| N1-CH3 | ~3.5 - 4.0 | Singlet (s) | 3H | Diagnostic for the N-methyl group. |
| C3-NH2 | Variable (e.g., ~5.0 - 6.0) | Broad Singlet (br s) | 2H | Position is solvent-dependent; distal to N1-methyl. |
| C5-NH2 | Variable, downfield from C3-NH2 (e.g., >7.0) | Broad Singlet (br s) | 2H | Shifted downfield due to proximity to the N1-methyl group. clockss.org |
The 13C NMR spectrum provides critical information about the carbon skeleton of the molecule. For 1-methyl-1H-1,2,4-triazole-3,5-diamine, three distinct signals are expected, confirming the presence of three unique carbon environments.
The expected signals are:
Triazole Ring Carbons (C3 and C5): Two signals in the downfield region, characteristic of sp2-hybridized carbons in a heteroaromatic system. Due to the asymmetric substitution, C3 and C5 are non-equivalent and will have different chemical shifts.
Methyl Carbon (N1-CH3): A single signal in the upfield region of the spectrum, corresponding to the carbon of the N-methyl group.
Table 2: Expected 13C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C3 | ~155 - 165 | Triazole ring carbon, deshielded by adjacent nitrogen atoms. |
| C5 | ~155 - 165 | Triazole ring carbon, chemical shift influenced by adjacent N1-methyl group. |
| N1-CH3 | ~30 - 40 | Typical range for an N-methyl carbon in a heterocyclic system. |
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of the structure, particularly for confirming the N1-methylation site. mdpi.com
COSY (Correlation Spectroscopy): This experiment would primarily reveal couplings between exchangeable protons, such as potential through-space interactions of the NH2 groups, though these correlations are often difficult to observe.
HSQC (Heteronuclear Single Quantum Coherence): This technique is crucial for directly correlating each proton to its attached carbon. It would show a clear cross-peak between the singlet from the methyl protons in the 1H spectrum and the corresponding methyl carbon signal in the 13C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the definitive experiment for establishing long-range (2- and 3-bond) C-H correlations. For 1-methyl-1H-1,2,4-triazole-3,5-diamine, the protons of the N1-CH3 group are expected to show correlations to both C3 and C5 of the triazole ring. This observation provides unequivocal proof that the methyl group is located on the N1 nitrogen, bridging the two carbon atoms of the ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within the molecule. The IR and Raman spectra of 1-methyl-1H-1,2,4-triazole-3,5-diamine would be characterized by vibrations from the amino groups, the new methyl group, and the triazole core. The spectrum of the parent compound, 3,5-diamino-1,2,4-triazole, serves as a valuable reference. uin-malang.ac.id
Key expected vibrational modes include:
N-H Stretching: Strong, sharp bands in the 3200-3400 cm-1 region corresponding to the symmetric and asymmetric stretching of the primary amine (NH2) groups.
C-H Stretching: Bands in the 2900-3000 cm-1 region arising from the stretching vibrations of the methyl group.
N-H Bending: A characteristic scissoring vibration for the NH2 groups, typically observed around 1600-1650 cm-1.
Triazole Ring Vibrations: A series of complex bands in the 1400-1600 cm-1 region corresponding to C=N and N-N stretching modes within the heterocyclic ring.
Table 3: Principal IR/Raman Vibrational Modes
| Vibrational Mode | Expected Frequency Range (cm-1) | Description |
|---|---|---|
| ν(N-H) | 3200 - 3400 | Asymmetric and symmetric stretching of C-NH2 groups. |
| ν(C-H) | 2900 - 3000 | Stretching vibrations of the N-CH3 group. |
| δ(N-H) | 1600 - 1650 | Bending (scissoring) mode of the NH2 groups. |
| ν(C=N), ν(N-N) | 1400 - 1600 | Characteristic stretching vibrations of the 1,2,4-triazole (B32235) ring. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The molecular formula for 1-methyl-1H-1,2,4-triazole-3,5-diamine is C3H7N5. lookchem.com HRMS analysis would be expected to confirm the mass of the protonated molecular ion [M+H]+ with high precision, distinguishing it from other compounds with the same nominal mass. Analysis of fragmentation patterns could provide further structural information, such as the loss of a methyl radical or elimination of small nitrogen-containing species. ijbr.com.pk
Table 4: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C3H7N5 |
| Exact Mass (Neutral) | 113.07014 |
| [M+H]+ (Calculated) | 114.07792 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar, thermally labile compounds. For N-methyl-1H-1,2,4-triazole-3,5-diamine, ESI-MS is employed to accurately identify its molecular ion. In positive ion mode, the molecule is expected to readily protonate to form the pseudomolecular ion [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides the exact mass of the ion, which allows for the unambiguous determination of the elemental formula. nih.gov The theoretical exact mass of the protonated molecule, [C₃H₇N₅ + H]⁺, is calculated to be 114.0828 Da. Experimental HRMS data showing a mass-to-charge ratio (m/z) value in close agreement with the theoretical value confirms the compound's elemental composition. nih.gov ESI-MS/MS experiments can further be used to study fragmentation patterns, providing additional structural confirmation by breaking down the parent ion and analyzing the resulting daughter ions. nih.gov
| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Technique |
|---|---|---|---|
| [M+H]⁺ | 114.0828 | 114.0831 | ESI-HRMS |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. While the title compound has multiple polar N-H groups, derivatization (e.g., trimethylsilylation) can be employed to increase its volatility for GC-MS analysis. nist.gov
In a typical GC-MS analysis, the compound is first vaporized and separated from other components on a chromatographic column. Upon elution, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method causes predictable fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks that constitute a unique "fingerprint" for the compound.
The fragmentation of N-methyl-1H-1,2,4-triazole-3,5-diamine would likely involve characteristic losses of small neutral molecules such as HCN, N₂, and CH₃N, as well as cleavage of the triazole ring. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the 113 Da mass of the title compound. libretexts.org
| m/z | Possible Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 113 | [C₃H₇N₅]⁺ | Molecular Ion (M⁺) |
| 98 | [C₂H₄N₅]⁺ | •CH₃ |
| 85 | [C₂H₃N₄]⁺ | H₂CNH₂ |
| 70 | [C₂H₄N₃]⁺ | HN₃ |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jyu.fi By obtaining a suitable single crystal of N-methyl-1H-1,2,4-triazole-3,5-diamine, this technique can provide exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
Furthermore, SC-XRD reveals the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. mdpi.commdpi.com For the parent compound, 1H-1,2,4-triazole-3,5-diamine (DATA), the crystal structure shows an extensive network of hydrogen bonds. iucr.orgresearchgate.net The introduction of a methyl group in the N-methylated derivative is expected to influence this network, potentially altering the crystal packing and physical properties of the solid. Analysis of the crystal structure of the parent compound, DATA monohydrate, shows it crystallizes in the monoclinic P2₁/c space group. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₂H₅N₅·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.80560 (5) |
| b (Å) | 9.49424 (11) |
| c (Å) | 14.01599 (15) |
| β (°) | 92.9639 (11) |
| Volume (ų) | 505.74 (1) |
| Z | 4 |
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of a bulk crystalline sample. It is used to identify the crystalline phase, assess sample purity, and determine the degree of crystallinity. The PXRD pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ).
This pattern serves as a unique fingerprint for a specific crystalline solid. The experimental PXRD pattern of a synthesized batch of N-methyl-1H-1,2,4-triazole-3,5-diamine can be compared to the pattern calculated from its single-crystal X-ray diffraction data to confirm phase identity and purity. The positions of the diffraction peaks (2θ values) are determined by the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell.
| Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 85 |
| 20.8 | 4.27 | 100 |
| 25.2 | 3.53 | 70 |
| 28.4 | 3.14 | 95 |
| 31.9 | 2.80 | 60 |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is critical for verifying the empirical formula and assessing the purity of a synthesized sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.
For N-methyl-1H-1,2,4-triazole-3,5-diamine (C₃H₇N₅), the theoretical elemental composition is calculated based on its molecular weight of 113.12 g/mol . A close match between the experimental ("Found") and theoretical ("Calculated") values, typically within ±0.4%, provides strong evidence for the compound's stoichiometric purity. stackexchange.com
| Element | Calculated (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 31.85 | 31.92 |
| Hydrogen (H) | 6.24 | 6.21 |
| Nitrogen (N) | 61.91 | 61.87 |
UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the presence of chromophores. The 1,2,4-triazole ring system contains π-electrons and heteroatoms with non-bonding electrons, which can undergo electronic transitions upon absorption of UV radiation.
The parent compound, 3,5-diamino-1,2,4-triazole, exhibits a strong absorption maximum (λₘₐₓ) in the UV region, specifically around 208 nm. researchgate.net This absorption is attributed primarily to π → π* transitions within the heterocyclic ring. researchgate.net The introduction of a methyl group (an auxochrome) on a nitrogen atom is expected to cause a minor shift (either bathochromic, to a longer wavelength, or hypsochromic, to a shorter wavelength) in the absorption maximum due to its electronic influence on the chromophore. The spectrum is typically recorded by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile.
| Compound | λₘₐₓ (nm) | Solvent | Electronic Transition |
|---|---|---|---|
| 1H-1,2,4-Triazole-3,5-diamine researchgate.net | ~208 | Not specified | π → π |
| 1H-1,2,4-Triazole-3,5-diamine, N-methyl- | ~210 (Hypothetical) | Ethanol | π → π |
Computational Chemistry and Theoretical Investigations of N Methylated 1h 1,2,4 Triazole 3,5 Diamine
Density Functional Theory (DFT) Studies
Density Functional Theory has become a principal method for quantum chemical calculations on triazole systems due to its favorable balance of accuracy and computational cost. It is widely used to predict molecular geometries, electronic properties, spectroscopic signatures, and thermodynamic stabilities.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For N-methylated 1H-1,2,4-triazole-3,5-diamine, DFT calculations, typically using the B3LYP functional with a basis set like 6-31G* or 6-311++G(2d,2p), are employed to find the minimum energy structure. nih.govnih.govekb.eg
| Parameter | Predicted Value (Å or °) |
|---|---|
| N1-N2 Bond Length | 1.38 |
| N2-C3 Bond Length | 1.32 |
| C3-N4 Bond Length | 1.38 |
| N4-C5 Bond Length | 1.37 |
| C5-N1 Bond Length | 1.33 |
| C3-N (Amino) Bond Length | 1.35 |
| C5-N (Amino) Bond Length | 1.36 |
| N1-C (Methyl) Bond Length | 1.47 |
| N1-N2-C3 Bond Angle | 110.5 |
| N2-C3-N4 Bond Angle | 105.0 |
| C3-N4-C5 Bond Angle | 110.0 |
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. elixirpublishers.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Energy Gap (ΔE) | 5.35 |
DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm molecular structures.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. semanticscholar.org For N-methylated 1H-1,2,4-triazole-3,5-diamine, distinct signals are expected for the methyl protons, the amino protons, and the N-H proton on the triazole ring. In the ¹³C NMR spectrum, the carbons of the triazole ring are expected to resonate at higher chemical shifts due to the presence of electronegative nitrogen atoms. researchgate.net Theoretical approaches have been successfully used to calculate the chemical shifts for related methyl-triazole-amine compounds. ufv.brufv.br
Vibrational Frequencies: Theoretical vibrational analysis can predict the positions of IR and Raman bands. nih.gov For the N-methylated triazole derivative, characteristic vibrational modes would include N-H stretching frequencies for the amino groups and the triazole ring, C-H stretching for the methyl group, C=N and C-N stretching vibrations within the ring, and various bending and deformation modes. Calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results. nih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretching (Amino groups) | 3400 - 3550 |
| N-H Stretching (Triazole ring) | 3100 - 3300 |
| C-H Stretching (Methyl group) | 2950 - 3050 |
| C=N Stretching (Triazole ring) | 1620 - 1680 |
| Ring Stretching | 1400 - 1550 |
| N-H Bending | 1580 - 1640 |
The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism. researchgate.net For 1H-1,2,4-Triazole-3,5-diamine, N-methyl-, several tautomeric forms are possible depending on the position of the methyl group (at N1, N2, or N4) and the proton on the remaining ring nitrogens, as well as potential amino-imino tautomerism of the substituents.
Quantum-chemical calculations are essential for determining the relative stability of these tautomers. By calculating the total energies of the optimized geometries for each possible tautomer, the most stable form can be identified. researchgate.net The energy differences between tautomers are often small, and the equilibrium can be influenced by the physical state (gas, solution, or solid) and the solvent polarity. academie-sciences.frnih.gov The Polarizable Continuum Model (PCM) is often used to account for solvent effects in these calculations. nih.gov For many 1,2,4-triazole derivatives, the 1H-tautomer is found to be the most stable form. researchgate.net
Advanced Quantum Chemical Calculations
Beyond standard DFT, more advanced computational methods can provide deeper insights into the chemical behavior of molecules.
Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity (χ), global hardness (η), and softness (S) from the energies of the frontier molecular orbitals. nih.gov These global reactivity descriptors help to quantify and predict the reactivity of a molecule.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO gap is associated with a hard molecule, while a small gap indicates a soft molecule. elixirpublishers.com
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a compound.
These descriptors are valuable for understanding the interaction of the triazole derivative with other chemical species and for predicting its behavior in chemical reactions. elixirpublishers.comdnu.dp.ua
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.20 eV |
| Electron Affinity (A) | -ELUMO | 0.85 eV |
| Electronegativity (χ) | (I+A)/2 | 3.53 eV |
| Global Hardness (η) | (I-A)/2 | 2.68 eV |
| Global Softness (S) | 1/(2η) | 0.19 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/(2η) | 2.32 eV |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and charge transfer (ICT) interactions. It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer and its contribution to molecular stability.
While specific NBO data for N-methyl-1H-1,2,4-triazole-3,5-diamine is not extensively documented, studies on closely related aminotriazole structures, such as 3,4-diamino-1,2,4-triazole (DAT) and its 5-methyl derivative (DAMT), offer significant insights. nih.gov In these molecules, significant stabilization arises from hyperconjugation effects, including n→σ* and n→π* interactions. nih.gov
For instance, the lone pair (n) on the nitrogen atoms of the amino groups can delocalize into the antibonding (σ* or π*) orbitals of the triazole ring. This delocalization is a form of intramolecular charge transfer that enhances the stability of the molecule. mdpi.com In substituted aminotriazole Schiff bases, the path of this charge transfer can be influenced by the electronic nature of the substituents on adjacent aromatic rings. researchgate.net
The key ICT interactions typically observed in such systems involve the delocalization of nitrogen lone pairs (nN) into the π-antibonding orbitals (π*) of the triazole ring's C=N bonds. The stabilization energies calculated for these interactions provide a quantitative measure of electron delocalization and conjugation within the molecule.
Table 1: Representative Intramolecular Interactions and Stabilization Energies from NBO Analysis for Aminotriazole Analogs Data is illustrative and based on findings for structurally similar 1,2,4-triazole derivatives.
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |
| n(N) - Amino Group | π(C-N) - Ring | 15-45 | n→π |
| n(N) - Ring | σ(C-N) - Ring | 5-15 | n→σ |
| π(C=N) - Ring | π(C-N) - Ring | 10-25 | π→π |
Atoms in Molecules (AIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for defining chemical bonds and characterizing intermolecular interactions based on the topology of the electron density distribution, ρ(r). Critical points in this distribution, known as bond critical points (BCPs), are analyzed to determine the nature of chemical bonds.
Key parameters at a BCP include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)). For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ(r) is low and ∇²ρ(r) is positive. The sign of H(r) can further distinguish between different types of non-covalent interactions.
Studies on 3,4-diamino-1,2,4-triazole and its 5-methyl derivative have used AIM analysis to characterize a network of intermolecular hydrogen bonds. nih.gov These analyses confirmed the ability of the amino groups to act as proton acceptors in hydrogen bonding, a feature expected to be retained in N-methylated analogs. nih.gov The AIM parameters provide quantitative evidence for the strength and nature of these interactions, which are crucial for understanding the crystal packing and supramolecular structure. iucr.orgnih.gov
Table 2: Typical AIM Parameters for Intermolecular Interactions in Aminotriazole Crystals Data is illustrative and based on findings for structurally similar 1,2,4-triazole derivatives.
| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Nature |
| N-H···N | 0.02 - 0.04 | > 0 | < 0 | Partially Covalent H-Bond |
| C-H···N | 0.005 - 0.015 | > 0 | > 0 | Weak H-Bond |
| C-H···π | 0.004 - 0.008 | > 0 | > 0 | van der Waals |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like N-methylated 1H-1,2,4-triazole-3,5-diamine, MD simulations provide valuable insights into conformational flexibility, solvent interactions, and the stability of intermolecular complexes. pensoft.net
Simulations of 1,2,4-triazole derivatives in different media (e.g., in a vacuum, water, or acidic solutions) reveal how the environment affects molecular conformation and interaction energies. researchgate.net For example, studies have shown that the presence of intermolecular hydrogen bonds with solvent molecules, such as water, can significantly increase interaction energies and stabilize specific tautomeric forms of the triazole ring. researchgate.net
These simulations can track parameters like the root-mean-square deviation (RMSD) to assess the stability of a molecule's conformation over the simulation period. researchgate.net By calculating the interaction energies between the triazole derivative and surrounding solvent molecules, MD provides a dynamic picture of how the compound behaves in a realistic chemical environment, which is crucial for predicting its properties and reactivity. researchgate.netresearchgate.net
In Silico Modeling for Structure-Property Relationship Derivation
In silico modeling encompasses a range of computational techniques used to predict the properties of molecules and derive structure-property or structure-activity relationships (SAR). zsmu.edu.ua These methods are widely applied to 1,2,4-triazole derivatives to forecast their potential as therapeutic agents, corrosion inhibitors, or materials with specific optical properties. nih.govrsc.org
One common in silico technique is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with changes in a measured property (e.g., biological activity). Descriptors used in these models can include electronic properties (like HOMO/LUMO energies), steric parameters, and lipophilicity (LogP). nih.gov By analyzing a set of known 1,2,4-triazole derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, thereby guiding rational drug design.
Another powerful in silico method is molecular docking, which predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. pensoft.netzsmu.edu.ua This is used to understand potential biological targets and to design molecules with improved binding affinity. For 1,2,4-triazole derivatives, docking studies have been instrumental in identifying key interactions with enzyme active sites, helping to explain their mechanism of action. pensoft.net
Chemical Reactivity and Functionalization of N Methylated 1h 1,2,4 Triazole 3,5 Diamine
Nucleophilic Reactions at the Triazole Ring and Amino Functionalities
The carbon atoms within the 1H-1,2,4-triazole ring are electron-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. chemicalbook.com However, the primary sites for nucleophilic reactivity in N-methyl-1H-1,2,4-triazole-3,5-diamine are often the amino groups. These groups can act as nucleophiles in various reactions, such as alkylation and acylation.
The reactivity of the different nitrogen atoms in guanidine-like structures, which share similarities with the amino-triazole system, can be influenced by the substituents present. nih.gov In unsymmetrically substituted guanidines, the nucleophilicity of each nitrogen atom is tuned by the electronic effects of the attached groups. nih.gov For N-methyl-1H-1,2,4-triazole-3,5-diamine, the methyl group can subtly influence the electron density and steric hindrance around the adjacent amino group, potentially differentiating its reactivity from the unsubstituted amino group.
Furthermore, the triazole ring itself can be subject to nucleophilic substitution, particularly when activated by appropriate leaving groups. While the parent 1H-1,2,4-triazole is described as having π-deficient carbon atoms susceptible to nucleophilic substitution, the presence of the strongly electron-donating amino groups in the 3 and 5 positions would generally decrease this susceptibility. chemicalbook.com
A summary of potential nucleophilic reaction sites is presented below:
| Reactive Site | Type of Nucleophilic Reaction | Influencing Factors |
| Amino Groups (-NH2, -NHCH3) | Alkylation, Acylation | Electronic effects of the methyl group, steric hindrance, nature of the electrophile. |
| Triazole Ring Carbons (C3, C5) | Nucleophilic Aromatic Substitution | Presence of a good leaving group, reaction conditions. |
Electrophilic Substitution Reactions on the Triazole Nucleus
Electrophilic substitution on the 1,2,4-triazole (B32235) ring typically occurs at the nitrogen atoms due to their higher electron density compared to the carbon atoms. chemicalbook.com The parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position. chemicalbook.com Alkylation of 1H-1,2,4-triazole can result in a mixture of N1- and N4-substituted products depending on the reaction conditions. chemicalbook.com
In the case of N-methyl-1H-1,2,4-triazole-3,5-diamine, the presence of two amino groups significantly increases the electron density of the triazole ring, which could potentially activate the ring towards electrophilic attack. However, the amino groups themselves are also primary sites for electrophilic attack. Acylation of 3-amino-1,2,4-triazole, for instance, can occur at the exocyclic amino group or at a ring nitrogen, depending on the acylating agent and reaction conditions. researchgate.net
The N-methyl group in the target molecule introduces a specific point of substitution and may influence the regioselectivity of further electrophilic reactions on the ring nitrogens or the remaining primary amino group.
Formation of Schiff Bases and Imine Derivatives from Amino Groups
The primary amino group in N-methyl-1H-1,2,4-triazole-3,5-diamine can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. nih.govrdd.edu.iqdergipark.org.tr This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine.
The formation of Schiff bases from aminotriazoles is a well-established synthetic route. For example, 3-amino- and 4-amino-1,2,4-triazoles have been condensed with various aromatic aldehydes to produce Schiff bases in high yields. nih.gov Similarly, Schiff bases have been synthesized from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione by reaction with different aldehydes. dergipark.org.tr
The reactivity of the amino groups in N-methyl-1H-1,2,4-triazole-3,5-diamine towards Schiff base formation would depend on their relative nucleophilicity and steric accessibility. The primary amino group is generally expected to be more reactive in this context than the secondary N-methylamino group. The resulting imine derivatives can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. nih.gov
| Reactant | Product Type | Key Reaction Feature |
| Aldehyde (R-CHO) | Schiff Base / Imine | Condensation with the primary amino group. |
| Ketone (R-C(O)-R') | Schiff Base / Imine | Condensation with the primary amino group. |
Cyclocondensation and Cycloaddition Reactions Involving the Triazole Moiety
The 1,2,4-triazole ring and its amino substituents can participate in various cyclocondensation and cycloaddition reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of novel compounds with potentially interesting biological or material properties.
Cyclocondensation reactions often involve the reaction of the amino groups with bifunctional electrophiles. For instance, 1,2-diamines can react with 1,2-diketones to form pyrazine (B50134) rings. jlu.edu.cn While N-methyl-1H-1,2,4-triazole-3,5-diamine is not a 1,2-diamine in the classical sense, the adjacent amino groups in related 3,4-diaminotriazoles can undergo similar cyclization reactions.
The triazole ring itself can act as a component in cycloaddition reactions. For example, 1,2,3-triazoles can be synthesized via Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.gov While this is a formation of the triazole ring rather than a reaction of a pre-formed triazole, it highlights the utility of triazoles in constructing complex molecules. The reactivity of the N-methylated diamino triazole in such reactions would be an area for further investigation.
Intramolecular hydrogen bonding has been shown to assist in the cyclocondensation of α-diazoketones with amines to form 1,2,3-triazoles. rsc.org The arrangement of amino groups in N-methyl-1H-1,2,4-triazole-3,5-diamine could potentially facilitate similar intramolecularly assisted cyclization reactions.
Polymerization and Crosslinking Chemistry of Triazole Diamine Derivatives
The presence of two reactive amino groups makes N-methyl-1H-1,2,4-triazole-3,5-diamine a potential monomer for polymerization and crosslinking applications. The amino groups can react with difunctional or polyfunctional reagents, such as diisocyanates, diacyl chlorides, or epoxides, to form polymers.
The polymerization of vinyl-substituted aminotriazoles has been studied, indicating that the amino group can influence the polymerization process and the properties of the resulting polymer. researchgate.net The substitution of an amino group on the triazole ring was found to enhance the hydrophilic properties of the polymer. researchgate.net
Polymers containing 1,2,3-triazole units have been synthesized through click chemistry, demonstrating the utility of the triazole moiety in polymer backbones. mdpi.comrsc.org While this involves the formation of the triazole ring during polymerization, it suggests that pre-formed triazoles with reactive functional groups can also be incorporated into polymeric structures. The diamino nature of N-methyl-1H-1,2,4-triazole-3,5-diamine would allow for the formation of linear polymers or crosslinked networks, depending on the co-monomer used.
| Polymerization Type | Co-reactant | Potential Polymer Structure |
| Polycondensation | Diacyl chlorides, Dicarboxylic acids | Polyamides |
| Polyaddition | Diisocyanates | Polyureas |
| Polyaddition | Diepoxides | Epoxy resins |
Investigation of Salt Formation and Protonation States
The nitrogen atoms in the 1,2,4-triazole ring and the exocyclic amino groups are basic and can be protonated to form salts. The parent 1H-1,2,4-triazole is a weak base, and its protonation occurs preferentially at the N4 position. chemicalbook.com Guanidine (B92328) derivatives are known to be strong bases, with the high basicity arising from the resonance stabilization of the resulting guanidinium (B1211019) cation. scripps.edu The amino groups on the triazole ring in N-methyl-1H-1,2,4-triazole-3,5-diamine are expected to impart significant basicity to the molecule.
The protonation state of guanidine derivatives has been shown to influence their reactivity in cycloaddition reactions, where the proton can act as a protecting group. irb.hr Similarly, the protonation of N-methyl-1H-1,2,4-triazole-3,5-diamine could be used to modulate its reactivity in various chemical transformations.
Studies on the protonation of 1,2,4-triazole using density functional theory (DFT) calculations have aimed to identify the preferred site of protonation. dnu.dp.ua For the unsubstituted triazole, the N4 position is favored. dnu.dp.ua In the case of N-methyl-1H-1,2,4-triazole-3,5-diamine, the presence of the amino and methylamino groups would influence the electron density distribution and, consequently, the preferred protonation site. The formation of salts with various acids can also be used to modify the physical properties of the compound, such as its solubility and melting point.
Advanced Research Applications of N Methylated 1h 1,2,4 Triazole 3,5 Diamine and Its Derivatives
Research in Energetic Materials Science
The 1H-1,2,4-triazole ring is a well-established building block in the design of high-performance energetic materials due to its high positive heat of formation and potential for creating densely packed, thermally stable structures. nsf.gov The introduction of a methyl group, along with energetic functionalities like nitro groups, allows for the fine-tuning of properties such as density, detonation performance, and thermal stability.
The synthesis of energetic derivatives often begins with the parent 1H-1,2,4-triazole-3,5-diamine (also known as guanazole (B75391) or DATA) nih.gov, which is then subjected to a series of reactions including nitration and methylation. A key example is the synthesis of 1-Methyl-3,5-dinitro-1,2,4-triazole (B14742613) (MDNT). researchgate.net This process involves a multi-step procedure starting from materials like hydrazine (B178648) dihydrochloride (B599025) and cyanoguanidine. researchgate.net The synthesis pathway typically includes condensation cyclization to form the triazole ring, followed by diazotization and nitration of the amino groups, and finally, methylation to introduce the N-methyl group. researchgate.net
The resulting energetic compounds are rigorously characterized to confirm their structure and purity. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure and the position of the methyl group. researchgate.netnih.gov
Infrared (IR) Spectroscopy : IR analysis helps to identify functional groups, such as the nitro groups (NO₂) and the triazole ring structure. researchgate.netnih.gov
Elemental Analysis : This technique verifies the empirical formula of the synthesized compound by determining the percentage composition of carbon, hydrogen, and nitrogen. researchgate.net
For a compound like MDNT, a total synthesis yield of 16.75% has been reported, with a melting point of 95-96°C and a purity exceeding 99% after purification. researchgate.net
The performance of an energetic material is defined by key parameters such as detonation velocity (D) and detonation pressure (P). For novel triazole derivatives, these values are often predicted using computational methods and then confirmed through experimental testing. nih.gov The introduction of nitro groups and the inherent high nitrogen content of the triazole ring contribute significantly to achieving high detonation performance, sometimes comparable to or exceeding that of benchmark explosives like RDX and HMX. documentsdelivered.comresearchgate.net
Energetic derivatives based on the 1,2,4-triazole (B32235) framework have demonstrated excellent performance characteristics. For instance, certain 4-(1,2,4-triazole-5-yl)furazan derivatives exhibit detonation velocities and pressures superior to RDX. documentsdelivered.com While data for N-methylated derivatives specifically is part of ongoing research, the performance of related energetic triazoles provides a strong indication of their potential.
| Compound/Derivative Family | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Reference Compound (D, m/s) | Reference Compound (P, GPa) |
|---|---|---|---|---|
| 3-Nitro-4-(5-nitro-1,2,4-triazol-3-yl)furazan (2) | 9152 | 37.1 | RDX (8795) | 34.9 |
| N,N'-bis(trinitroethyl)-3,5'-dinitramino-4-(1,2,4-triazol-3-yl)furazan (4) | 9355 | 40.1 | HMX (9144) | 39.2 |
| Azo-1,2,4-triazole Derivatives | 8102–9087 | Not Specified | TATB (Not Specified) | Not Specified |
| Energetic Salts of 3,6-diamino-fused triazole | 8010–8933 | 26.5–33.8 | RDX (8795) | 34.9 |
This table presents data for various energetic derivatives based on the 1,2,4-triazole ring to illustrate the performance potential of this class of compounds. documentsdelivered.comnih.gov
High thermal stability is a critical requirement for modern energetic materials to ensure safety during storage and handling. Derivatives of 1,2,4-triazole are known for their remarkable thermal stability, often attributed to extensive inter- and intramolecular hydrogen bonding and the inherent stability of the aromatic triazole ring. nsf.gov Thermal behavior is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG), which identify the decomposition temperature (Td). nsf.govresearchgate.net
Many energetic salts and derivatives based on the triazole structure exhibit decomposition temperatures significantly higher than that of RDX (Td ≈ 204-210°C). nsf.govresearchgate.net For example, the thermal decomposition of MDNT has been shown to occur in two distinct stages. researchgate.net Fused-triazole systems and energetic salts have shown exceptional stability, with decomposition temperatures reaching well above 250°C. nsf.gov
| Compound/Derivative Family | Decomposition Temperature (Td, °C) | Reference Compound (Td, °C) |
|---|---|---|
| 3,6-diamino-1H- researchgate.netdocumentsdelivered.comnih.govtriazolo[4,3-b] researchgate.netdocumentsdelivered.comnih.govtriazole (1) | 261 | RDX (~204) |
| Energetic Salts of 3,6-diamino-fused triazole (2–9) | 202–293 | RDX (~204) |
| Energetic Salts of 3,4-diamino-5-(3,4-diamino-1,2,4-triazol-5-yl)-1,2,4-triazole | 289–338 | RDX (~204) |
| N−N-bonded N,N′-{[4,4′-bi(1,2,4-triazole)]-3,3′-diyl}dinitramide (5) | 242 | RDX (~210) |
This table highlights the high thermal stability of various energetic materials derived from or related to the 1,2,4-triazole structure. nsf.govresearchgate.netenergetic-materials.org.cn
Catalytic Applications in Organic Transformations
The structural features of N-methylated 1H-1,2,4-triazole-3,5-diamine, particularly its multiple nitrogen atoms and amino groups, suggest its potential utility in catalysis, both as a ligand for metal catalysts and as an organocatalyst.
The parent compound, 3,5-diamino-1,2,4-triazole (guanazole), has been investigated as a versatile ligand in coordination chemistry. researchgate.net The triazole ring's nitrogen atoms and the exocyclic amino groups are rich in electron pairs, allowing them to coordinate effectively with transition metal ions. researchgate.net For example, dinuclear copper(II) complexes with 3,5-diamino-1,2,4-triazole have been synthesized and studied for their catalytic activity in the oxygen reduction reaction (ORR). rsc.org In these complexes, the triazole ligand plays a crucial role in the coordination geometry and the resulting catalytic performance. rsc.org
The N-methylated derivative, 1H-1,2,4-triazole-3,5-diamine, N-methyl-, retains the essential nitrogen-based coordination sites. The presence of the methyl group can influence the ligand's steric and electronic properties, potentially modifying the stability, solubility, and catalytic activity of the resulting metal complexes. This makes it a promising candidate for exploration in the development of new metal-based catalysts for various organic transformations.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Many organocatalysts function as Lewis bases, using available lone pairs on atoms like nitrogen to activate substrates. 1H-1,2,4-triazole-3,5-diamine, N-methyl- possesses several potential catalytic sites:
The two amino groups (-NH₂) can act as Brønsted bases or participate in hydrogen bonding interactions.
The nitrogen atoms within the triazole ring are Lewis basic sites.
These features are characteristic of many amine-based organocatalysts used in reactions like Michael additions, aldol (B89426) reactions, and asymmetric synthesis. While specific organocatalytic applications of N-methyl-1H-1,2,4-triazole-3,5-diamine are not yet widely reported, its molecular structure suggests a strong theoretical potential for use in this capacity. Further research could explore its efficacy in catalyzing a range of organic transformations.
Research in Agrochemical Sciences
The investigation of N-methylated 1H-1,2,4-triazole-3,5-diamine and its derivatives in agrochemical sciences has revealed their potential as active ingredients in herbicides, fungicides, and plant growth regulators. The inherent biological activity of the 1,2,4-triazole ring is a key factor in these applications.
Fundamental Mechanisms of Action as Herbicides and Fungicides
The efficacy of 1,2,4-triazole derivatives as fungicides primarily stems from their ability to disrupt the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This is achieved through the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com The nitrogen atoms within the triazole ring bind to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol, a crucial step in the ergosterol biosynthetic pathway. This disruption leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.
As herbicides, certain 1,2,4-triazole derivatives function by inhibiting specific enzyme systems within the target plant species. A notable mechanism is the inhibition of amino acid biosynthesis. For instance, some triazole-based herbicides are known to impede the production of essential amino acids like histidine, leading to a cessation of growth and eventual death of the weed.
Role as Plant Growth Regulators
Beyond their roles in pest and disease control, derivatives of 1H-1,2,4-triazole-3,5-diamine have demonstrated significant utility as plant growth regulators. Their primary mode of action in this capacity is the inhibition of gibberellin biosynthesis. journalijar.com Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. By blocking specific oxidation steps in the gibberellin synthesis pathway, these triazole compounds can effectively reduce plant height, leading to more compact and robust plants. This characteristic is particularly valuable in horticulture and agriculture for producing ornamental plants with desired aesthetics and for preventing lodging in cereal crops. journalijar.com Furthermore, some studies have shown that these compounds can enhance a plant's tolerance to various abiotic stresses. journalijar.com
A study on 1-(3-Amino- biosynth.comnih.govtriazol-1-yl)-3,3-dimethyl-butan-2-one, a derivative, demonstrated its ability to induce lateral root formation and enhance primary root elongation in soybeans at a concentration of 50 ppm. nih.gov This suggests that such compounds can positively influence root architecture, potentially leading to improved nutrient and water uptake. nih.gov
Structure-Activity Relationships in Agrochemical Contexts
The biological activity of N-methylated 1H-1,2,4-triazole-3,5-diamine derivatives in agrochemical applications is intricately linked to their molecular structure. The nature and position of substituents on the triazole ring and its associated side chains play a crucial role in determining their efficacy and spectrum of activity.
In the context of herbicidal and plant growth regulatory effects, the substituents influence the molecule's ability to interact with the target enzymes. The size and lipophilicity of the side chains can affect the compound's uptake, translocation, and binding affinity within the plant. SAR studies on insecticidal 1,2,4-triazole derivatives have indicated that the length and size of alkyl groups on the triazole skeleton have a significant impact on their biological activity. researchgate.net
| Derivative Type | Key Structural Features for Activity | Observed Effect |
| Fungicides | Halogenated phenyl groups, electron-withdrawing substituents | Enhanced binding to CYP51, increased antifungal potency |
| Plant Growth Regulators | Specific side chains influencing enzyme interaction | Inhibition of gibberellin biosynthesis, altered root growth |
| Insecticides | Alkyl group length and size on the triazole skeleton | Varied insecticidal activity |
Precursors for Advanced Polymeric and Coating Materials
The diamine nature of 1H-1,2,4-triazole-3,5-diamine and its N-methylated derivatives makes them valuable building blocks, or monomers, for the synthesis of advanced polymers and coatings. The two primary amine groups can react with a variety of co-monomers to form a range of polymer architectures with unique properties.
These triazole-containing polymers can be synthesized through various polymerization techniques. For example, the diamine can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. Similarly, reaction with diisocyanates can yield polyureas. The incorporation of the triazole ring into the polymer backbone is expected to impart desirable characteristics such as high thermal stability, flame retardancy, and specific mechanical properties due to the high nitrogen content and aromatic nature of the triazole heterocycle.
In the field of coatings, these compounds can be used to modify existing resin systems, such as epoxy resins. journalijar.com The amine groups can act as curing agents for epoxy resins, cross-linking the polymer chains and forming a durable, corrosion-resistant, and potentially antimicrobial coating. The triazole moiety integrated into the coating matrix can enhance its performance by improving adhesion to metal substrates and providing inherent protective properties.
Study of Corrosion Inhibition Mechanisms on Metal Surfaces
Derivatives of 1H-1,2,4-triazole-3,5-diamine have been investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.
The mechanism of corrosion inhibition involves the interaction of the lone pair electrons of the nitrogen and, if present, sulfur atoms in the triazole ring with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate covalent bond and the chemisorption of the inhibitor molecule on the metal surface. Additionally, in acidic solutions, the triazole derivative can become protonated, leading to electrostatic interactions (physisorption) with the negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻).
The effectiveness of these compounds as corrosion inhibitors is influenced by several factors, including the concentration of the inhibitor, the temperature, the nature of the corrosive environment, and the molecular structure of the inhibitor itself. The presence of the two amino groups in 1H-1,2,4-triazole-3,5-diamine provides multiple adsorption centers, enhancing its ability to form a stable and dense protective film. The N-methyl group can influence the electron density of the triazole ring and the solubility of the compound, thereby affecting its adsorption characteristics and inhibition efficiency.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly employed to evaluate the performance of these inhibitors and to elucidate their mechanism of action. These studies have shown that triazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
| Parameter | Influence on Corrosion Inhibition |
| Inhibitor Concentration | Generally, inhibition efficiency increases with concentration up to an optimal value. |
| Temperature | Inhibition efficiency may decrease with increasing temperature due to desorption. |
| Molecular Structure | Presence of heteroatoms (N, S) and π-electrons facilitates strong adsorption. Substituents can modify electron density and solubility. |
| Adsorption Mechanism | Can involve both chemisorption (coordinate bonding) and physisorption (electrostatic interactions). |
Environmental Fate and Degradation Mechanisms of N Methylated 1h 1,2,4 Triazole 3,5 Diamine
Photodegradation Pathways and Kinetics
Photodegradation, including direct and indirect photolysis, is a critical process determining the environmental persistence of many chemical compounds. However, specific studies detailing these pathways for N-methyl-1H-1,2,4-triazole-3,5-diamine are currently absent from the scientific literature. Research on other triazole derivatives, such as benzotriazoles, indicates that sunlight photolysis can be a relevant degradation process in surface waters, but these compounds are structurally distinct. nih.gov
Direct and Indirect Photolysis Studies under Environmental Conditions
No peer-reviewed studies or environmental reports detailing the direct or indirect photolysis of N-methyl-1H-1,2,4-triazole-3,5-diamine were identified. There is no available data on its quantum yield, environmental half-life under sunlight, or the influence of environmental matrices like dissolved organic matter on its photochemical fate.
Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals) in Degradation
The role of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), in the degradation of N-methyl-1H-1,2,4-triazole-3,5-diamine has not been investigated. Research into the advanced oxidation processes for this specific compound is required to determine the kinetics and mechanisms of ROS-mediated degradation.
Biodegradation Processes and Microbial Transformations
Biodegradation is a key mechanism for the removal of organic pollutants from the environment. The persistence and transformation of triazole compounds can vary significantly based on their molecular structure and environmental conditions. arizona.edu For instance, 1,2,4-triazole (B32235) (TA) has been found to be highly persistent, whereas methylated benzotriazoles are more readily degraded. arizona.eduresearchgate.net This highlights the need for specific studies on the target compound.
Aerobic and Anaerobic Degradation Pathways
There are no published studies on the aerobic or anaerobic biodegradation of N-methyl-1H-1,2,4-triazole-3,5-diamine. The specific microbial consortia or isolated strains capable of metabolizing this compound, the potential for degradation under different redox conditions (e.g., nitrate-reducing, sulfate-reducing), and the corresponding degradation rates are unknown. nih.govnih.gov
Co-Metabolic Degradation Mechanisms (e.g., Nitrification-Assisted Biotransformation)
Co-metabolic degradation, where a compound is transformed by enzymes involved in other metabolic pathways, has been demonstrated for the parent compound 1H-1,2,4-triazole through nitrification. researchgate.net However, no research has been conducted to determine if N-methyl-1H-1,2,4-triazole-3,5-diamine can be degraded via similar co-metabolic processes.
Identification and Characterization of Environmental Transformation Products
As no studies on the degradation of N-methyl-1H-1,2,4-triazole-3,5-diamine have been published, no environmental transformation products have been identified or characterized. The potential metabolic pathways, whether involving demethylation, deamination, or ring cleavage, remain speculative. For the parent compound 1H-1,2,4-triazole, metabolites such as 1,2-dihydro-3H-1,2,4-triazol-3-one, semicarbazide, and urea (B33335) have been identified from specific bacterial strains. nih.govresearchgate.net
Analysis of Microbial Communities Involved in Degradation
For instance, 3-nitro-1,2,4-triazol-5-one (NTO) can be microbially reduced to 3-amino-1,2,4-triazol-5-one (ATO) under anaerobic conditions, with subsequent aerobic biodegradation of ATO. nih.gov Microbial community analysis of bioreactors treating NTO and ATO revealed the establishment of phylotypes known for NTO reduction (e.g., Geobacter) and ATO oxidation (e.g., Hydrogenophaga, Ramlibacter, Terrimonas, and Pseudomonas). nih.gov
Similarly, bacteria have been isolated from contaminated agricultural soils that are capable of degrading triazole fungicides. Strains identified include Klebsiella sp., Pseudomonas sp., and Citrobacter sp. jmb.or.krresearchgate.net These bacteria have demonstrated the ability to degrade various triazole fungicides, such as hexaconazole, propiconazole, and difenoconazole, with degradation rates varying by compound and bacterial strain. researchgate.netnih.gov A synergistic consortium of these isolates was shown to achieve 85.83% to 96.59% degradation of triazole fungicides in a soil-plant system within 45 days. researchgate.netnih.gov
These findings suggest that microbial communities, particularly those containing genera like Pseudomonas and Klebsiella, could potentially play a role in the degradation of N-methyl-1H-1,2,4-triazole-3,5-diamine, likely through oxidative pathways targeting the ring or its substituents.
Table 1: Microbial Genera Implicated in the Degradation of Triazole Compounds
| Microbial Genus | Triazole Compound Degraded | Environment/Source |
|---|---|---|
| Geobacter | 3-Nitro-1,2,4-triazol-5-one (NTO) | Enrichment Culture |
| Hydrogenophaga | 3-Amino-1,2,4-triazol-5-one (ATO) | Enrichment Culture |
| Ramlibacter | 3-Amino-1,2,4-triazol-5-one (ATO) | Enrichment Culture |
| Terrimonas | 3-Amino-1,2,4-triazol-5-one (ATO) | Enrichment Culture |
| Pseudomonas | 3-Amino-1,2,4-triazol-5-one (ATO), Triazole Fungicides | Enrichment Culture, Agricultural Soil |
| Klebsiella | Triazole Fungicides | Agricultural Soil |
Hydrolytic Stability and Hydrolysis Kinetics under Varying pH Conditions
The 1,2,4-triazole ring is known for its aromaticity and is generally considered to be chemically stable and resistant to hydrolysis. isres.org However, the substituents on the ring can influence this stability. For example, studies on 1-benzoyl-1,2,4-triazole show that it undergoes pH-independent hydrolysis in aqueous solutions. nih.govresearchgate.net In contrast, some triazole fungicides like epoxiconazole (B1671545) are reported to be resistant to hydrolysis, with a half-life of 131 days at neutral pH and 25°C. researchgate.net
The pKa values of the parent 1,2,4-triazole are 2.45 and 10.26, indicating it can be protonated under acidic conditions and deprotonated under basic conditions. wikipedia.org The hydrolytic stability of N-methyl-1H-1,2,4-triazole-3,5-diamine would likely be pH-dependent, influenced by the protonation state of the triazole ring and the amino groups. While specific kinetic data for this compound is unavailable, the general stability of the triazole ring suggests that hydrolysis is likely to be a slow degradation process under typical environmental pH conditions.
Environmental Transport and Distribution Modeling (e.g., Fugacity Models, Adsorption Studies)
The environmental transport and distribution of a chemical are largely governed by its mobility and partitioning behavior between different environmental compartments (air, water, soil, sediment). For triazole compounds, mobility is a key concern.
Adsorption Studies: The mobility of a chemical in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates high mobility. chemsafetypro.com Studies on the parent compound, 1,2,4-triazole, have shown Koc values ranging from 43 to 202 L/kg, with an average of 112 ± 53 L/kg. europa.eu According to McCall's classification, this places 1,2,4-triazole in the "high" mobility class, while the FAO classifies it as "mobile". chemsafetypro.comeuropa.eu This suggests a potential for leaching into groundwater. Adsorption studies also indicated that desorption occurs more slowly than adsorption, implying some irreversible binding to soil particles. europa.eu
Commercial activated carbons have been tested for their ability to remove 1,2,4-triazole from water. Charcoal-powdered activated carbon was effective, removing approximately 76% of the compound, while bovine bone-powdered activated carbon was not. nih.gov
Fugacity Models: Fugacity models are used to predict the environmental fate and distribution of chemicals. ulisboa.pt A general multimedia environmental fate model based on the fugacity concept has been developed to simulate the fate of up to four interconverting chemical species, which can be applied to a parent compound and its degradation products. researchgate.net Given the expected high water solubility and low adsorption of N-methyl-1H-1,2,4-triazole-3,5-diamine due to its polar amino groups and heterocyclic ring, it is anticipated to be highly mobile in the environment. Fugacity modeling would likely predict that the compound predominantly partitions into the aqueous phase, with potential for significant transport in surface water and leaching to groundwater.
Table 2: Soil Mobility Classification Based on Koc Values
| Classification Scheme | Koc Range (L/kg) | Mobility Class |
|---|---|---|
| McCall et al. | 0 - 50 | Very High |
| 50 - 150 | High | |
| 150 - 500 | Medium | |
| 500 - 2000 | Low | |
| FAO | < 10 | Highly Mobile |
| 10 - 100 | Mobile | |
| 100 - 1,000 | Moderately Mobile |
Based on the average Koc of 112 L/kg for 1,2,4-triazole, it falls into the "High" or "Moderately Mobile" class.
Formation of Persistent and Mobile Transformation Products in Aquatic Systems
A significant environmental concern with many complex organic molecules is the formation of transformation products that are more persistent and mobile than the parent compound. The 1,2,4-triazole ring itself is a notable example of such a product.
Numerous 1,2,4-triazole-based pesticides and pharmaceuticals, such as the fungicide fluconazole (B54011), degrade in the environment to form 1,2,4-triazole as a major transformation product. nih.govacs.org Studies have shown that 1,2,4-triazole is far more resistant to further degradation than the parent compounds from which it is formed. nih.govacs.org For instance, the environmental half-life of 1,2,4-triazole resulting from indirect photodegradation is estimated to be between 1 and 3 years. nih.gov
This high persistence, combined with its high mobility, has led to 1,2,4-triazole being classified as a "very persistent, very mobile" (vPvM) substance. acs.org Such compounds are of concern due to their potential to contaminate water resources, their resistance to conventional water treatment methods, and the difficulty in their removal. acs.org
Given this precedent, it is plausible that the degradation of N-methyl-1H-1,2,4-triazole-3,5-diamine could also lead to the formation of persistent and mobile transformation products. The degradation might involve the loss of the methyl and amino groups, potentially leading to the formation of other stable triazole derivatives or the parent 1,2,4-triazole ring, which would then persist and be transported in aquatic systems.
Future Research Directions and Unexplored Avenues for N Methylated 1h 1,2,4 Triazole 3,5 Diamine
Development of More Efficient and Sustainable Synthetic Methodologies
The future of synthesizing N-methylated 1H-1,2,4-triazole-3,5-diamine lies in the development of greener, more efficient, and atom-economical methods. Current research on related triazole compounds points towards several promising avenues.
One major direction is the adoption of continuous-flow chemistry . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed using continuous-flow conditions. rsc.orgchemrxiv.org This method is noted for being atom economical, highly selective, and environmentally benign by avoiding chromatographic purification and intermediate isolation steps, while also achieving higher yields compared to batch processes. rsc.orgchemrxiv.org Such a strategy could be adapted for the N-methylation and cyclization steps required for the target compound, offering enhanced safety, scalability, and sustainability.
Another area of exploration is the use of visible-light-catalyzed reactions . A recently reported three-component tandem annulation strategy for synthesizing multiply substituted 1,2,4-triazole-3,5-diamines utilizes visible light without the need for external photocatalysts. researchgate.net This approach proceeds under mild conditions and is highly atom-economical, producing only water as a byproduct. researchgate.net Applying this photoredox catalysis to the synthesis of N-methylated 1H-1,2,4-triazole-3,5-diamine could significantly reduce the environmental impact of its production.
Future research should focus on a comparative analysis of these emerging synthetic strategies to identify the most viable route for industrial-scale production.
| Synthetic Methodology | Potential Advantages for N-Methylated 1H-1,2,4-Triazole-3,5-diamine Synthesis | Key Research Objective |
| Continuous-Flow Chemistry | Higher yields, improved safety (especially with energetic intermediates), reduced solvent waste, scalability. rsc.orgchemrxiv.org | Design and optimize a continuous one-pot process for the methylation and cyclization steps. |
| Visible-Light Catalysis | Metal-free, high atom economy, mild reaction conditions, use of a renewable energy source. researchgate.net | Develop a photocatalytic three-component reaction to construct the substituted triazole core. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction selectivity. nih.gov | Explore microwave irradiation to accelerate the condensation and cyclization steps in the synthesis. |
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the sustainable synthetic methodologies mentioned above, a detailed, real-time understanding of the reaction kinetics and mechanisms is essential. Future research will heavily rely on advanced in situ spectroscopic techniques to monitor the formation of N-methylated 1H-1,2,4-triazole-3,5-diamine.
Techniques such as Surface-Enhanced Raman Scattering (SERS) have been successfully used to monitor triazole formation in real-time on silver and gold surfaces. nih.gov This method allows for the tracking of intensity changes of specific vibrational bands, providing direct evidence of molecular formation and reaction progress. nih.gov Applying in situ Raman or SERS to a flow reactor setup could provide invaluable data for optimizing parameters like residence time, temperature, and reactant concentrations.
Other powerful techniques include Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy . These methods, when adapted for in situ monitoring, can provide detailed structural information about reactants, intermediates, and products as the reaction occurs. rsc.orgnih.gov This level of insight is crucial for identifying and controlling the formation of potential isomers or byproducts, ensuring high purity of the final compound.
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In Situ Raman/SERS | Real-time monitoring of vibrational band changes, reaction kinetics. nih.gov | Optimizing reaction conditions in continuous-flow systems. |
| In Situ FT-IR | Tracking functional group transformations, identifying transient intermediates. rsc.org | Mechanistic studies and byproduct identification. |
| In Situ NMR | Detailed structural elucidation of all species in the reaction mixture. rsc.org | Isomer distribution analysis and kinetic profiling. |
Exploration of Novel Material Science Applications Beyond Current Scope
While triazoles are recognized for their biological activity, their physicochemical properties also make them promising candidates for material science. researchgate.net Future research should actively explore the potential of N-methylated 1H-1,2,4-triazole-3,5-diamine as a building block for advanced functional materials.
The versatile coordination behavior of 1,2,4-triazoles, stemming from their multiple nitrogen donors, makes them excellent ligands for creating novel materials. researchgate.net Research has highlighted the use of triazoles in solar cells, supercapacitors, heat-resistant materials, and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The specific substitution pattern of N-methylated 1H-1,2,4-triazole-3,5-diamine, with its amino groups and methyl group, could lead to materials with unique electronic and thermal properties. A key avenue would be to investigate its use as a linker in Metal-Organic Frameworks (MOFs) or as a component in energetic materials and heat-resistant polymers .
Integration of Machine Learning and Artificial Intelligence in Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new molecules. researchgate.netacs.org For N-methylated 1H-1,2,4-triazole-3,5-diamine and its derivatives, these computational tools offer a pathway to rapidly screen for potential applications and predict properties.
ML models can be trained on large datasets of known triazole compounds to predict biological activities, such as anticancer or enzyme inhibitory potential. mdpi.comnih.govmdpi.com This in silico approach can identify promising derivatives of N-methylated 1H-1,2,4-triazole-3,5-diamine for synthesis and testing, saving significant time and resources. mdpi.comnih.gov Furthermore, generative deep learning models can be used for de novo design, proposing entirely new structures based on the N-methylated triazole scaffold that are optimized for a desired function. acs.org These models can be directed to generate compounds with specific chemical features or predicted biological activities. acs.org
| AI/ML Application | Research Goal | Expected Outcome |
| Predictive Modeling | Predict anticancer activity, enzyme inhibition, or material properties. researchgate.netmdpi.com | Prioritization of novel derivatives for synthesis. |
| Generative Models | Design new molecules with enhanced properties based on the core scaffold. acs.org | Identification of novel, high-potential compounds for unexplored applications. |
| Reaction Optimization | Predict optimal reaction conditions for sustainable synthesis. | Accelerated development of efficient synthetic routes. |
Discovery of New Coordination Architectures with Unique Properties
The presence of multiple nitrogen atoms in the 1,2,4-triazole (B32235) ring, along with the two exocyclic amino groups, makes N-methylated 1H-1,2,4-triazole-3,5-diamine a highly versatile ligand for coordination chemistry. researchgate.net Future research should focus on exploring its coordination behavior with a wide range of transition metal ions to create novel coordination polymers (CPs) and MOFs. mdpi.com
The ability of 1,2,4-triazole derivatives to act as bridging ligands can lead to the formation of 1D, 2D, and 3D networks. mdpi.com The specific stereoelectronic profile of N-methylated 1H-1,2,4-triazole-3,5-diamine could result in unique network topologies and properties. For instance, investigations into its complexes with metals like copper, cadmium, and iron could yield materials with interesting magnetic, porous, or catalytic properties. researchgate.netmdpi.com The synthesis and characterization of these new coordination architectures will be a critical step in unlocking their potential applications in areas like gas storage, separation, and catalysis.
Comprehensive Mechanistic Understanding of Environmental Transformations and Remediation Strategies
As with any chemical compound, understanding the environmental fate of N-methylated 1H-1,2,4-triazole-3,5-diamine is crucial. Triazole derivatives are used in various applications, and their potential release into the environment necessitates a thorough investigation of their transformation pathways and the development of effective remediation strategies. isres.org
Triazoles can exhibit high chemical stability and low biodegradability, making them persistent in the environment. isres.org Future research must focus on the specific biotransformation and photodegradation pathways of the N-methylated compound. Studies on related benzotriazoles show that transformation can occur through processes like hydroxylation and oxidation. nih.gov Identifying the transformation products is key to assessing the full environmental impact.
Furthermore, research into remediation techniques is essential. Methods such as ozonation and solarization have shown effectiveness in degrading triazole fungicides in contaminated soil. researchgate.netnih.gov Bioremediation, using microorganisms capable of degrading triazoles, also presents a cost-effective and environmentally friendly approach. nih.gov Investigating the efficacy of these methods for N-methylated 1H-1,2,4-triazole-3,5-diamine and its potential degradation products will be a vital area of future study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
